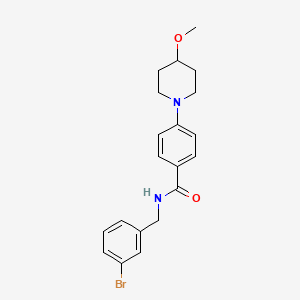
N-(3-bromobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide, commonly known as BB-1, is a novel chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine derivatives and has shown promising results in various biochemical and physiological studies.
科学的研究の応用
Enantioselective Synthesis
Benzamide derivatives are central to the enantioselective synthesis of complex organic compounds. For example, N-methoxy-N-methylamide derivatives, derived from methylpyroglutamate, demonstrate the utility of benzamide frameworks for creating highly specific organic structures, indicating potential synthetic applications for N-(3-bromobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide in stereochemical synthesis and drug development (Calvez, Chiaroni, & Langlois, 1998).
Photodynamic Therapy
The synthesis of zinc phthalocyanine derivatives for photodynamic therapy highlights another research application. These compounds, featuring bromo and methoxy substitutions, serve as potent photosensitizers for cancer treatment, suggesting that N-(3-bromobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide could be explored for similar biomedical applications, especially in designing new photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Radioimaging Agents
Research on radioiodinated benzamide derivatives for melanoma imaging demonstrates the diagnostic potential of benzamide compounds. These derivatives show high uptake in melanoma cells, offering a foundation for developing N-(3-bromobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide as a novel imaging agent for cancer diagnostics (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).
Antimicrobial Agents
The synthesis and evaluation of N-(4-halobenzyl)amides demonstrate the antimicrobial potential of benzamide derivatives. These compounds exhibit significant inhibitory activity against various fungal strains, suggesting that N-(3-bromobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide could be researched further for its antimicrobial properties, potentially leading to new treatments for fungal infections (Montes et al., 2016).
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-19-9-11-23(12-10-19)18-7-5-16(6-8-18)20(24)22-14-15-3-2-4-17(21)13-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECODHYRUYLSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

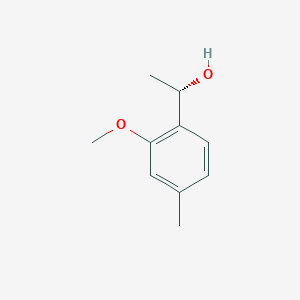
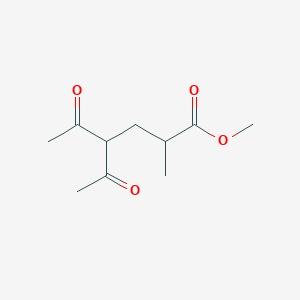
![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)
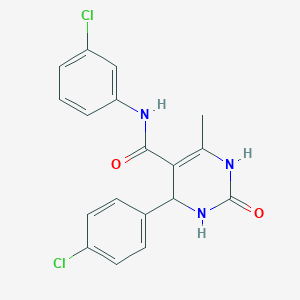
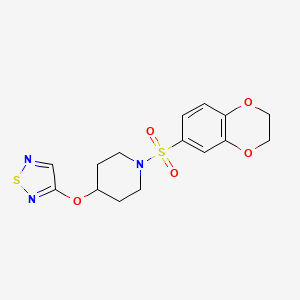
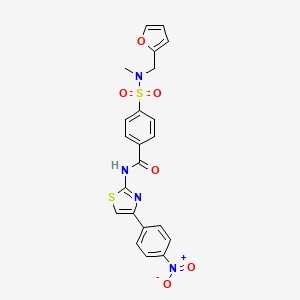
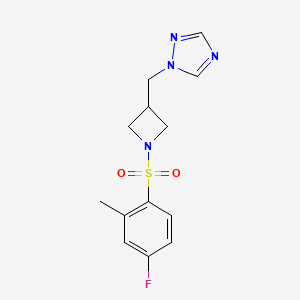
![2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)
![N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2422334.png)
![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)
![7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B2422340.png)
